Dimethyl 3-methylphthalate
CAS No.: 21483-46-5
VCID: VC3853192
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
Dimethyl 3-methylphthalate is a chemical compound with the molecular formula C11H12O4. It is a derivative of phthalic acid, specifically 1,2-Benzenedicarboxylic acid, 3-methyl-, 1,2-dimethyl ester. This compound is less commonly discussed in scientific literature compared to other phthalates, but it shares similarities with them in terms of chemical structure and potential applications. Synthesis and ApplicationsThe synthesis of dimethyl 3-methylphthalate typically involves the esterification of 3-methylphthalic acid with methanol, similar to the synthesis of other phthalate esters. This process can be catalyzed by strong acids or Lewis acids. The applications of dimethyl 3-methylphthalate are not well-documented, but phthalate esters are commonly used as plasticizers, solvents, and in various consumer products. Research FindingsGiven the lack of extensive research on dimethyl 3-methylphthalate, most available information pertains to its chemical structure and potential synthesis methods. Further studies would be necessary to fully understand its properties, applications, and safety implications. Data Table: Comparison with Dimethyl Phthalate
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 21483-46-5 | ||||||||||||||||||
Product Name | Dimethyl 3-methylphthalate | ||||||||||||||||||
Molecular Formula | C11H12O4 | ||||||||||||||||||
Molecular Weight | 208.21 g/mol | ||||||||||||||||||
IUPAC Name | dimethyl 3-methylbenzene-1,2-dicarboxylate | ||||||||||||||||||
Standard InChI | InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3 | ||||||||||||||||||
Standard InChIKey | CSYOORDPNRFQTI-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC | ||||||||||||||||||
Canonical SMILES | CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC | ||||||||||||||||||
PubChem Compound | 12562468 | ||||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume